molecular formula C11H19N5O3 B11677128 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate

2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate

Cat. No.: B11677128
M. Wt: 269.30 g/mol
InChI Key: ZNOPHVAJORUIDL-UHFFFAOYSA-N
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Description

2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound features a triazine ring substituted with ethylamino groups and an ethoxyethyl acetate moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate typically involves the reaction of cyanuric chloride with ethylamine to form 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with ethylene glycol monoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the nucleophilic substitution reactions .

Chemical Reactions Analysis

2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its use as a herbicide, where it inhibits photosynthetic enzymes in plants .

Comparison with Similar Compounds

Similar compounds to 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N5O3

Molecular Weight

269.30 g/mol

IUPAC Name

2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl acetate

InChI

InChI=1S/C11H19N5O3/c1-4-12-9-14-10(13-5-2)16-11(15-9)19-7-6-18-8(3)17/h4-7H2,1-3H3,(H2,12,13,14,15,16)

InChI Key

ZNOPHVAJORUIDL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OCCOC(=O)C)NCC

Origin of Product

United States

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